beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate)
Description
Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) (CAS: 3868-05-1) is a sulfonated derivative of levoglucosan (1,6-anhydro-β-D-glucopyranose), a cyclic carbohydrate formed during cellulose pyrolysis . The compound features a rigid 1,6-anhydro bridge and a 4-methylbenzenesulfonate (tosyl) group at the C4 position. Key properties include:
- Molecular formula: C₁₃H₁₆O₇S
- Molar mass: 316.32 g/mol
- Melting point: 117–118°C
- Solubility: Chloroform, ethyl acetate .
The sulfonate group enhances its reactivity as a glycosyl donor in synthetic chemistry, particularly in cross-coupling reactions where the tosyl group acts as a leaving group . Its conformational rigidity, influenced by the 1,6-anhydro bridge, also impacts its spectroscopic properties and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADBXIDJFBONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Protocol
- Reactants :
- Procedure :
- Levoglucosan is dissolved in anhydrous pyridine under inert atmosphere (N₂/Ar).
- TsCl is added dropwise at 0–5°C to minimize side reactions (e.g., O2/O3 tosylation).
- The reaction is warmed to 20°C and stirred for 18–24 hours.
- Quenching is performed with ice-cold water, followed by extraction with dichloromethane.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:2) yields the product as a white solid.
Yield and Selectivity
- Yield : 40–65% (isolated).
- Selectivity : C4-tosylation dominates due to steric hindrance at C2/C3 and the axial orientation of the C4 hydroxyl in the ^1C₄ conformation of levoglucosan. Competing ditosylation (<5%) occurs if TsCl exceeds 1.5 equiv.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| TsCl Equiv | 1.2 | >1.5 equiv increases ditosylation |
| Temperature | 0°C → 20°C | >25°C accelerates decomposition |
| Solvent | Anhydrous pyridine | Moisture hydrolyzes TsCl |
| Reaction Time | 18–24 h | <12 h reduces conversion |
Alternative Methods and Modifications
Solvent Systems for Improved Efficiency
- Toluene/Pyridine Mixture : Replacing pure pyridine with toluene/pyridine (4:1 v/v) reduces side product formation while maintaining reactivity. This system achieves comparable yields (55%) with easier solvent removal.
- DMAP Catalysis : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates tosylation, shortening reaction time to 8–10 hours.
One-Pot Protection-Tosylation
A patent-derived approach (EP2331549A1) integrates tosylation with prior hydroxyl protection:
- Protection : C2/C3 hydroxyls are acetylated using acetic anhydride/DMAP in CH₂Cl₂.
- Tosylation : TsCl (1.1 equiv) is added directly to the protected intermediate, yielding 4-O-tosyl-2,3-di-O-acetyl-1,6-anhydroglucose.
- Deprotection : Mild alkaline hydrolysis (NaHCO₃/MeOH) removes acetyl groups, affording the target compound in 58% overall yield.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : Reverse-phase C18 column (ACN/H₂O, 70:30), retention time = 8.2 min.
- Melting Point : 116–117°C (lit. 116–117°C).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A pilot-scale protocol (50 kg/batch) employs:
Waste Mitigation Strategies
- Solvent Recovery : Distillation recovers >90% pyridine/toluene.
- TsCl Neutralization : Excess TsCl is quenched with NaHCO₃, generating non-hazardous p-toluenesulfonate salts.
Challenges and Optimization Frontiers
Byproduct Management
Catalytic Innovations
- Ionic Liquids : [BMIM][OTf] as solvent increases reaction rate (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in pyridine) but complicates product isolation.
- Enzymatic Tosylation : Candida antarctica lipase B (CAL-B) in MTBE achieves 48% yield, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Synthesis of Bioactive Compounds
Beta-D-Glucopyranose derivatives serve as essential intermediates in the synthesis of numerous bioactive compounds. Notably:
- Antibiotics Production: It is utilized in the synthesis of macrolide antibiotics such as rifamycin S and indanomycin, which are critical in treating bacterial infections .
- Biologically Active Molecules: The compound is involved in producing thromboxane B2 and tetrodotoxin, highlighting its importance in pharmacological applications .
Environmental Applications
The compound has been identified as a chemical tracer for biomass burning, providing valuable insights into atmospheric chemistry:
- Airborne Particulate Matter Studies: Its role in identifying sources of particulate matter helps researchers understand pollution dynamics and health impacts associated with biomass burning .
- Bioethanol Production: Beta-D-Glucopyranose contributes to bioethanol production processes, showcasing its utility in renewable energy applications .
Glycosylation Reactions
Beta-D-Glucopyranose derivatives are employed as glycosyl donors in thioglycosidation reactions:
- High-Yield Synthesis: These reactions yield thioglycosides with high selectivity and yield, making them valuable for synthesizing complex carbohydrates and glycoproteins . The specificity of these reactions can be leveraged to create diverse glycosylated products essential for biological studies.
Case Study 1: Antibiotic Synthesis
A study highlighted the use of beta-D-glucopyranose derivatives in synthesizing rifamycin S. The process involved multiple steps where the glucopyranose structure facilitated the introduction of various functional groups necessary for antibiotic activity .
Case Study 2: Environmental Tracing
Research conducted on the atmospheric presence of levoglucosan (a related compound) demonstrated its effectiveness as a tracer for biomass burning. This study emphasized the importance of understanding combustion processes and their environmental implications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibiotics Production | Synthesis of macrolide antibiotics like rifamycin S and indanomycin |
| Environmental Studies | Tracer for biomass burning; aids in air quality assessments |
| Bioethanol Production | Involved in renewable energy processes |
| Glycosylation Reactions | Acts as a glycosyl donor for synthesizing complex carbohydrates |
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to changes in their activity. This compound can also act as a substrate for certain enzymes, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Sulfonate Derivatives
(a) 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose
- Substituent : 4-methylbenzenesulfonate at C2.
- Key differences: The C2-sulfonate exhibits distinct reactivity in glycosylation due to steric and electronic effects. For example, C2-tosylation directs nucleophilic attacks to different positions compared to C4 derivatives . No melting point or solubility data are reported, but its synthetic utility is highlighted in forming disaccharides and glycoconjugates .
(b) 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose
- Substituent : 4-methylbenzenesulfonate at C4 (target compound).
- Key differences: The C4-sulfonate is less sterically hindered than C2 derivatives, enabling efficient coupling with thiols or amines in regioselective reactions . Demonstrated higher thermal stability (melting point >100°C) compared to non-sulfonated levoglucosan derivatives .
Fluorinated Derivatives
(a) 1,6-Anhydro-4-fluoro-β-D-glucopyranose
- Substituent : Fluorine at C3.
- Key differences: Fluorination reduces hydrogen-bonding capacity, altering crystal packing and solubility. This derivative is used in synthesizing fluorinated amino sugars for medicinal chemistry . Exhibits a chair-to-boat conformational shift under solvation, affecting Raman optical activity spectra .
(b) 1,6-Anhydro-3-fluoro-β-D-glucopyranose
- Substituent : Fluorine at C3.
Benzylated and Acetylated Derivatives
(a) 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose
- Substituents : Benzyl groups at C2, C3, and C4.
- Key differences: Benzyl groups enhance solubility in organic solvents and stabilize intermediates in thioglycosidation reactions. However, they require harsh conditions for deprotection . Less reactive as glycosyl donors compared to sulfonated derivatives due to the absence of a good leaving group .
(b) Beta-D-Glucopyranose, 1,6-Anhydro-, 2,3,4-Triacetate
Conformational and Spectroscopic Comparisons
- Conformation: The 1,6-anhydro bridge locks the pyranose ring in a rigid boat (B₀,3) or chair (⁴C₁) conformation, depending on substituents. Sulfonates and fluorinated derivatives favor chair conformations in solution, while acetolysis of the anhydro ring shifts to ⁴C₁ .
- Spectroscopy : The sulfonate group introduces distinct Raman and NMR signals (e.g., sulfonate S=O stretches at ~1370 cm⁻¹) absent in acetylated or benzylated analogues. Fluorination alters vibrational modes, detectable via Raman optical activity .
Biological Activity
Beta-D-Glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) is a specialized chemical compound derived from beta-D-glucopyranose. This compound has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₃H₁₆O₇S
- Molecular Weight : 316.33 g/mol
- CAS Number : 23643-29-0
The structure features a glucopyranose backbone with a sulfonate group at the 4-position, which enhances its solubility and reactivity in biological systems.
Antimicrobial Properties
Research has indicated that derivatives of 1,6-anhydro-beta-D-glucopyranose exhibit significant antimicrobial activity. The sulfonate group in beta-D-glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) enhances its interaction with microbial membranes, potentially disrupting their integrity.
- Case Study : A study demonstrated that compounds similar to this sulfonated glucopyranose showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involved the disruption of cell wall synthesis and membrane integrity .
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. It acts as a glycosyl donor in thioglycosidation reactions, facilitating the formation of glycosidic bonds under mild conditions.
- Research Findings : Studies have shown that derivatives of 1,6-anhydro-beta-D-glucopyranose can act as selective inhibitors for certain glycosyltransferases, which are crucial in carbohydrate metabolism . This inhibition could have therapeutic implications in diseases where glycosylation patterns are altered.
Synthesis and Applications
The synthesis of beta-D-glucopyranose, 1,6-anhydro-, 4-(4-methylbenzenesulfonate) typically involves the tosylation of the glucopyranose ring followed by anhydro formation. This process allows for the introduction of the sulfonate group while maintaining the integrity of the glucopyranose structure.
Synthesis Route
- Starting Material : Beta-D-glucopyranose
- Reagents : Tosyl chloride (TsCl), base (e.g., pyridine)
- Procedure :
- Tosylate beta-D-glucopyranose at the desired position.
- Treat with suitable reagents to form the anhydro derivative.
- Purify using chromatography techniques.
This synthetic route highlights the versatility of beta-D-glucopyranose derivatives in medicinal chemistry and biochemistry.
Research Findings and Data Tables
Recent studies have focused on the conversion of levoglucosan (the anhydro derivative) into various high-value chemicals through catalytic processes. These transformations are significant for developing sustainable chemical processes.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Levoglucosan to HMF | 85% | Acid-catalyzed dehydration |
| Levoglucosan to Styrene | 70% | Catalytic pyrolysis |
Q & A
Basic: What synthetic methodologies are recommended for introducing the 4-(4-methylbenzenesulfonate) group to 1,6-anhydro-β-D-glucopyranose?
Answer:
The synthesis typically involves regioselective sulfonation at the C4 position. Key steps include:
- Protection of reactive hydroxyl groups : Use acetyl or benzyl groups to block competing hydroxyl sites (e.g., C2 and C3) to direct sulfonation to C4 .
- Sulfonation reaction : Treat the protected intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous pyridine or dichloromethane at 0–25°C for 12–24 hours .
- Deprotection : Remove protecting groups under mild acidic (e.g., acetic acid/water) or basic conditions (e.g., sodium methoxide) to yield the final product .
Validation : Monitor regioselectivity via -NMR (C4 sulfonation confirmed by downfield shifts of H4 protons) and HPLC purity analysis (>98%) .
Basic: Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., sulfonate group at C4) and anhydro ring conformation. Key signals include H4 (~4.3 ppm, split due to sulfonate electronegativity) and C4 (~80 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Retention times are calibrated against authentic standards .
- Mass Spectrometry (ESI-MS or GC-MS) : Confirm molecular ion peaks (e.g., [M+Na] at m/z 329 for CHOS) and fragment patterns .
Advanced: How does the 4-sulfonate group influence the compound’s reactivity in acid-catalyzed biomass conversion reactions?
Answer:
The sulfonate group:
- Enhances solubility : Improves aqueous-phase reactivity in hydrothermal systems (e.g., glucose-to-HMF conversion) by reducing aggregation .
- Modulates acidity : Acts as an electron-withdrawing group, stabilizing transition states in dehydration reactions. Kinetic studies (200–240°C) show accelerated degradation vs. non-sulfonated analogs, with activation energies ~120 kJ/mol .
- Steric effects : The bulky tosyl group at C4 may hinder access to β-1,4 glycosidic bonds in cellulase-mediated hydrolysis, requiring tailored enzyme engineering .
Advanced: What kinetic models explain the formation and decomposition of 1,6-anhydro sugars under hydrothermal conditions?
Answer:
A two-step kinetic model is widely applied:
Formation : Pseudo-first-order kinetics for cellulose depolymerization to 1,6-anhydro-β-D-glucopyranose (levoglucosan), with rate constants () dependent on temperature (Arrhenius equation: ) .
Degradation : Levoglucosan decomposition follows first-order kinetics (), producing furans (e.g., HMF) and organic acids. At 240°C, exceeds , limiting yields .
Data contradictions : Discrepancies in reported ratios arise from varying cellulose sources, catalysts (e.g., Al vs. H), and analytical methods (HPLC vs. GC-MS) .
Basic: What storage protocols ensure stability of sulfonated 1,6-anhydroglucose derivatives?
Answer:
- Temperature : Store at –20°C in sealed, amber vials to prevent thermal degradation .
- Moisture control : Use desiccants (silica gel) in storage containers; lyophilization recommended for long-term stability .
- Solvent compatibility : Dissolve in anhydrous DMSO or water (up to 50 mg/mL), avoiding ethanol due to precipitation risks .
Advanced: How can researchers resolve conflicting data on aqueous stability of 1,6-anhydro sugars?
Answer:
Contradictions often stem from:
- pH variability : Degradation rates increase under acidic (pH < 3) or alkaline (pH > 9) conditions. Buffered solutions (pH 5–7) are optimal for reproducibility .
- Analytical interference : Co-eluting compounds (e.g., organic acids) in HPLC may skew quantification. Use tandem MS (LC-MS/MS) for selective detection .
- Equilibrium dynamics : Anhydro sugar formation is reversible; kinetic trapping (e.g., rapid quenching in liquid nitrogen) improves yield accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
